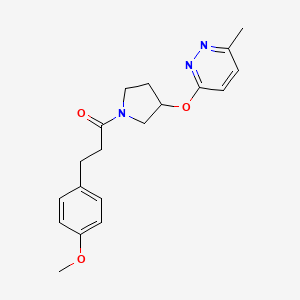
3-(4-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Methoxyphenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that may influence its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N2O3, with a molecular weight of approximately 320.41 g/mol. Its structure includes:
- 4-Methoxyphenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Pyrrolidine Moiety : Known for its role in modulating biological activity through interactions with receptors and enzymes.
- 6-Methylpyridazine Derivative : Contributes to the compound's unique binding properties and potential selectivity towards certain biological targets.
The biological activity of this compound is likely mediated through:
- Hydrogen Bonding : The methoxy and pyridazine groups can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic Interactions : The lipophilic nature of the methoxy group may facilitate interactions with hydrophobic pockets in proteins.
- Enzyme Modulation : Potential inhibition or activation of key enzymes involved in various metabolic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown:
- Inhibition of Cell Proliferation : The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Activity
The compound also shows potential antimicrobial properties, particularly against Gram-positive bacteria. Preliminary tests indicate:
- Activity Against Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
Neuroprotective Effects
Some studies have suggested that compounds with similar structures may provide neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that it may act as an effective therapeutic agent.
Case Study 2: Antimicrobial Testing
In vitro testing against common pathogens revealed that the compound inhibited growth in several strains of bacteria, including resistant strains, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-9-18(21-20-14)25-17-11-12-22(13-17)19(23)10-6-15-4-7-16(24-2)8-5-15/h3-5,7-9,17H,6,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUKKKDWWURMOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














